molecular formula C26H39ClN6O6 B13063007 Boc-Val-Arg-AMC.HCl

Boc-Val-Arg-AMC.HCl

Cat. No.: B13063007
M. Wt: 567.1 g/mol
InChI Key: PCVOHAFYWBLXKT-ZXRBMNSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Val-Arg-AMC.HCl typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Boc-Val-Arg-AMC.HCl primarily undergoes enzymatic cleavage reactions. The compound is specifically designed to be a substrate for trypsin-like serine proteases, which cleave the amide bond between the arginine residue and the AMC moiety .

Common Reagents and Conditions

Major Products

The major product formed from the enzymatic cleavage of this compound is 7-amido-4-methylcoumarin (AMC), which exhibits strong fluorescence. This fluorescence can be measured to quantify enzyme activity .

Mechanism of Action

Boc-Val-Arg-AMC.HCl exerts its effects through enzymatic cleavage by trypsin-like serine proteases. The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Val-Arg-AMC.HCl is unique due to its high specificity for trypsin-like serine proteases and its strong fluorescent signal upon cleavage. This makes it an ideal substrate for sensitive and accurate measurement of enzyme activity in various research and diagnostic applications .

Properties

Molecular Formula

C26H39ClN6O6

Molecular Weight

567.1 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C26H38N6O6.ClH/c1-14(2)21(31-25(36)38-26(4,5)6)23(35)32(18(22(27)34)8-7-11-30-24(28)29)16-9-10-17-15(3)12-20(33)37-19(17)13-16;/h9-10,12-14,18,21H,7-8,11H2,1-6H3,(H2,27,34)(H,31,36)(H4,28,29,30);1H/t18-,21-;/m0./s1

InChI Key

PCVOHAFYWBLXKT-ZXRBMNSTSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N([C@@H](CCCN=C(N)N)C(=O)N)C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C.Cl

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CCCN=C(N)N)C(=O)N)C(=O)C(C(C)C)NC(=O)OC(C)(C)C.Cl

Origin of Product

United States

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